molecular formula C25H18ClF9N4O B2915176 N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 478262-08-7

N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2915176
CAS No.: 478262-08-7
M. Wt: 596.88
InChI Key: WPUBRWWOTZEIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide is a structurally complex compound characterized by:

  • A 3-chloro-5-(trifluoromethyl)pyridinyl moiety linked to a piperazine ring .
  • A phenylcarboxamide core substituted with trifluoromethyl groups at positions 3 and 5 on the phenyl ring .
  • A carboxamide bridge connecting the pyridinyl-piperazine system to the trifluoromethyl-substituted benzene.

The presence of multiple trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a candidate for drug development .

Properties

IUPAC Name

N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF9N4O/c26-18-11-17(25(33,34)35)13-36-21(18)39-8-6-38(7-9-39)20-5-4-16(24(30,31)32)12-19(20)37-22(40)14-2-1-3-15(10-14)23(27,28)29/h1-5,10-13H,6-9H2,(H,37,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUBRWWOTZEIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF9N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features suggest significant biological activity, particularly in targeting various molecular pathways in cancer and bacterial infections.

Chemical Structure and Properties

  • Chemical Formula : C18H15ClF9N2O
  • Molecular Weight : 425.77 g/mol
  • CAS Number : Not specified in available literature

The compound features multiple trifluoromethyl groups and a chlorinated pyridine moiety, which are known to enhance lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives of trifluoromethyl-pyridines have been shown to inhibit various cancer cell lines effectively. A study highlighted that certain analogs demonstrated IC50 values in the nanomolar range against BCR-ABL expressing cells, indicating potent inhibitory effects on cancer cell proliferation .

Antibacterial Activity

The compound's structural attributes suggest potential antibacterial effects, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of the piperazine ring is associated with enhanced interaction with bacterial enzymes, potentially disrupting essential bacterial functions .

In Vitro Studies

  • Cell Line Testing : In vitro assays using various cancer cell lines revealed that similar compounds effectively induce apoptosis and inhibit cell cycle progression at low concentrations (IC50 < 100 nM). For example, a related compound was noted to block cell cycle progression in BCR-ABL expressing cells .
  • Bacterial Inhibition : Compounds analogous to this compound showed submicromolar inhibition of bacterial Sfp-PPTase, crucial for bacterial viability. This was confirmed through high-throughput screening methodologies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the trifluoromethyl groups and the piperazine moiety significantly affect biological activity. For example:

  • Increased Lipophilicity : Modifications leading to higher lipophilicity correlate with improved cellular uptake and bioavailability.
  • Selectivity : Certain structural variations enhance selectivity towards specific targets, reducing off-target effects .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 (nM)Reference
AnticancerBCR-ABL< 100
AntibacterialSfp-PPTaseSubmicromolar
Cell Cycle InhibitionVarious Cancer Lines< 100

Comparison with Similar Compounds

Key Observations :

  • Functional Group Variations : The target compound uses a carboxamide (C=O) bridge, whereas ML267 employs a carbothioamide (C=S) , which may enhance binding to sulfur-dependent enzymes (e.g., bacterial phosphopantetheinyl transferases) .
  • Substituent Effects : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl, chloro) exhibit higher melting points and molecular weights compared to methoxy-substituted analogues .
  • Synthetic Flexibility : Piperazine-based compounds are typically synthesized via amide coupling (e.g., using triphosgene or benzoyl chlorides) , allowing modular substitution.
Physicochemical Properties
  • Lipophilicity: The trifluoromethyl groups in the target compound increase its logP value compared to non-fluorinated analogues, enhancing membrane permeability .
  • Stability : The carboxamide linker is less prone to hydrolysis than ester-containing analogues (e.g., 4-fluorobenzoate esters in ), improving shelf-life .
Commercial Availability and Precursors
  • Intermediate 1-[5-(trifluoromethyl)-2-pyridinyl]piperazine (CAS RN: 871252-64-1) is available from suppliers like Kanto Reagents, facilitating synthesis .
  • Derivatives such as 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide (CAS RN: 339026-61-8) highlight the commercial interest in pyridinyl-piperazine scaffolds .

Q & A

Synthetic Methodology and Optimization

Basic: What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for intermediate formation? The synthesis involves multi-step reactions, including:

  • Pyridine Functionalization : Chlorination and trifluoromethylation of the pyridine core (e.g., using Cl₂ or trifluoroacetic anhydride under controlled temperatures ).
  • Piperazine Coupling : Nucleophilic substitution between the pyridine derivative and a piperazine intermediate, requiring anhydrous solvents like THF or dioxane .
  • Carboxamide Formation : Activation of the carboxylic acid (e.g., via HATU or EDC coupling) and reaction with the aromatic amine under inert atmosphere .

Advanced: How can researchers optimize yields during the trifluoromethylation step, and what analytical methods validate intermediate purity?

  • Yield Optimization : Use of copper-mediated cross-coupling (e.g., Ullmann-type reactions) or photoredox catalysis for selective trifluoromethylation .
  • Purity Validation : HPLC with UV detection (λ = 254 nm) or LC-MS to monitor byproducts. ¹⁹F NMR is critical for confirming trifluoromethyl group incorporation .

Mechanism of Action and Target Identification

Basic: What enzymatic or receptor targets are hypothesized for this compound based on structural analogs? Similar trifluoromethyl-pyridine-piperazine derivatives target bacterial acyl carrier protein synthase (AcpS-PPTase) , which is essential for fatty acid biosynthesis . The compound may also inhibit kinases or GPCRs due to its piperazine-carboxamide scaffold .

Advanced: How can researchers elucidate binding kinetics and selectivity against off-target enzymes?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to purified AcpS-PPTase .
  • Crystallography : Co-crystallize the compound with target enzymes to identify key interactions (e.g., hydrogen bonding with catalytic residues) .
  • Selectivity Screening : Use a kinase profiling panel (e.g., Eurofins KinaseScan) to assess cross-reactivity .

Stability and Degradation Pathways

Basic: What are the primary degradation pathways under physiological or experimental conditions?

  • Photolysis : UV exposure generates hydroxylated benzamide derivatives via radical intermediates .
  • Hydrolysis : The carboxamide bond is susceptible to cleavage in acidic/alkaline conditions, forming free amines and carboxylic acids .

Advanced: How can forced degradation studies inform formulation strategies for in vivo applications?

  • Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (37°C, 24 hr) and UVA light (320–400 nm) to identify degradants via LC-HRMS .
  • Stabilization : Lyophilization with cyclodextrin or encapsulation in PLGA nanoparticles mitigates hydrolysis .

Biological Activity Assessment

Basic: What in vitro assays are recommended for preliminary antibacterial or anticancer activity screening?

  • Antibacterial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced: How do researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability in rodent models. Poor solubility often limits in vivo activity .
  • Metabolite Identification : Use microsomal incubation (e.g., rat liver S9 fraction) to detect active/inactive metabolites via LC-MS/MS .

Data Contradictions and Reproducibility

Basic: How should researchers resolve conflicting reports on this compound’s activity across different cell lines?

  • Standardization : Use ATCC-validated cell lines and control compounds (e.g., doxorubicin for cytotoxicity assays) .
  • Dose-Response Validation : Repeat assays with 8–10 concentration points to ensure Hill slope consistency .

Advanced: What statistical approaches validate reproducibility in high-throughput screening (HTS) data?

  • Z’-Factor Analysis : Assess assay robustness (Z’ > 0.5 indicates reliable HTS) .
  • Machine Learning : Apply Random Forest models to distinguish true hits from false positives in large datasets .

Computational Modeling and SAR

Advanced: How can molecular dynamics (MD) simulations guide structure-activity relationship (SAR) studies?

  • Docking Studies : Use AutoDock Vina to predict binding poses against AcpS-PPTase; prioritize analogs with stronger π-π stacking at the pyridine ring .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for trifluoromethyl group substitutions to optimize binding affinity .

Scale-Up Challenges

Advanced: What are critical considerations for transitioning from milligram to gram-scale synthesis?

  • Reactor Design : Use flow chemistry for exothermic steps (e.g., trifluoromethylation) to improve heat dissipation .
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.